oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
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Overview
Description
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine is a compound that combines the properties of oxalic acid and an amine derivative. Oxalic acid is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids. It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions. The amine derivative, N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine, adds unique chemical properties to the compound, making it useful in various chemical reactions and applications.
Preparation Methods
The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine can be achieved through several methods. One common method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, followed by treatment with the amine derivative . Another method involves the oxidative carbonylation of amines using carbon monoxide . These methods are widely used in both laboratory and industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield the corresponding alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology, it is studied for its potential role in metabolic pathways and its interactions with enzymes . In medicine, it is investigated for its potential therapeutic effects, including its use as an antiviral agent . In industry, it is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . This property is utilized in various applications, including the removal of heavy metals from solutions and the stabilization of metal ions in chemical reactions . The amine derivative interacts with biological molecules, potentially affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine can be compared with other similar compounds, such as oxalamides and other amine derivatives. Oxalamides are known for their antiviral activity and use as ligands in copper-catalyzed cross-coupling reactions . The unique combination of oxalic acid and the amine derivative in this compound provides distinct chemical properties and applications that set it apart from other similar compounds .
Similar compounds include:
- Oxalamides
- N-[2-(2-phenoxyethoxy)ethyl]amine derivatives
- Other oxalic acid derivatives
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-2-3-9-15-10-11-16-12-13-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15H,2-3,9-13H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUZSGZBXYGZGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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